trans-Carboxy Glimepiride-d5 is a deuterated derivative of Glimepiride, a medication primarily used to manage blood glucose levels in individuals with type 2 diabetes. As a metabolite of Glimepiride, trans-Carboxy Glimepiride-d5 plays a significant role in pharmacological research, particularly in understanding metabolic pathways and drug interactions. The presence of deuterium enhances its utility in analytical chemistry and biological studies by providing a stable isotope for tracing and quantification purposes .
The synthesis of trans-Carboxy Glimepiride-d5 typically involves the following steps:
The synthetic route is optimized for efficiency and scalability, allowing for large-scale production suitable for research purposes. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products .
The molecular formula of trans-Carboxy Glimepiride-d5 is , with a molecular weight of 525.63 g/mol. The structure includes multiple functional groups characteristic of sulfonylureas, including a sulfonamide group and a carboxylic acid moiety.
The compound exhibits a melting point greater than 115°C (dec.), indicating thermal stability suitable for various applications. It is soluble in dimethyl sulfoxide and sparingly soluble in methanol .
trans-Carboxy Glimepiride-d5 can participate in several types of chemical reactions:
These reactions are essential for understanding the compound's reactivity profile and its potential transformations in biological systems .
The mechanism of action of trans-Carboxy Glimepiride-d5 mirrors that of its parent compound, Glimepiride. It primarily acts by stimulating insulin secretion from pancreatic beta cells.
Environmental factors such as diet and exercise can influence its efficacy, while genetic variations may affect metabolism through enzymes like CYP2C9 .
trans-Carboxy Glimepiride-d5 has several important applications:
The molecular structure of trans-Carboxy Glimepiride-d5 is defined by the formula C₂₄H₂₇D₅N₄O₇S and a molecular weight of 525.63 g/mol, with deuterium atoms specifically incorporated at the ethyl group (CD₂-CD₃) attached to the pyrrole ring [1] [3] [8]. This precise deuteration pattern maintains the compound's chemical properties while creating a 5 Da mass shift from the unlabeled form, which is essential for mass spectrometry applications. The "trans" designation refers to the stereochemical configuration (1r,4r) of the cyclohexylcarboxylic acid moiety, which is critical for its biological recognition and metabolic pathway specificity [3] [9].
The compound's structural identity as (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid features several functional groups: a deuterated ethyl substituent on the pyrrole ring, carboxyl group on the cyclohexane ring, and sulfonylurea bridge connecting the aromatic and alicyclic components [3] [8]. This specific arrangement differentiates it from the cis-isomer and ensures metabolic relevance. The carboxylic acid group results from the complete oxidation of the hydroxymethyl group present in the precursor metabolite (trans-hydroxy glimepiride), rendering the molecule pharmacologically inactive but analytically valuable for tracking metabolic clearance pathways [2] [9].
Table 1: Structural Characteristics of trans-Carboxy Glimepiride-d5
Property | Specification |
---|---|
Systematic Name | (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid |
Molecular Formula | C₂₄H₂₇D₅N₄O₇S |
Molecular Weight | 525.63 g/mol |
CAS Number | 1217718-14-3 (labeled); 127554-90-9 (unlabeled) |
Deuteration Position | Ethyl group (CD₂-CD₃) on pyrrole ring |
Stereochemistry | (1r,4r) cyclohexane configuration |
Key Functional Groups | Carboxyl group, sulfonylurea bridge, deuterated ethyl-pyrrole |
Within the glimepiride metabolic pathway, trans-Carboxy Glimepiride-d5 serves as the deuterated analog of the terminal inactive metabolite (M2), formed through sequential biotransformation mediated primarily by hepatic enzymes. The metabolic sequence begins with CYP2C9-mediated hydroxylation of glimepiride to produce the active hydroxy metabolite (trans-Hydroxy Glimepiride, M1), which subsequently undergoes oxidation via cytosolic enzymes to form the carboxylated metabolite (M2) [2] [9]. This two-step conversion represents the primary elimination pathway for glimepiride, making quantitative analysis of M2 crucial for understanding the drug's clearance mechanisms and potential drug interactions [2].
The deuterated form (trans-Carboxy Glimepiride-d5) functions as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its near-identical chemical properties to the native metabolite, differing only in mass. This isotopic purity (D5) minimizes chromatographic coelution issues and reduces ion suppression effects, thereby enhancing analytical precision when quantifying the metabolite in complex biological matrices like plasma and urine [3] [6]. Its implementation in pharmacokinetic studies allows researchers to accurately determine critical parameters including metabolite formation rates, elimination half-lives (t₁/₂), and metabolic ratios following glimepiride administration [6].
The compound's significance extends to drug interaction studies, particularly those investigating CYP2C9 inhibitors (e.g., fluconazole) or inducers that may alter glimepiride metabolism. When co-administered with drugs like gemigliptin (a DPP-4 inhibitor), trans-Carboxy Glimepiride-d5 enables precise tracking of metabolic interference by providing a reference for M2 quantification without cross-reactivity [2] [6]. This application was demonstrated in a crossover study with healthy volunteers where deuterated standards ensured accurate assessment of potential pharmacokinetic interactions between glimepiride and co-administered antidiabetic agents [6].
Table 2: Metabolic Pathway and Analytical Applications of trans-Carboxy Glimepiride-d5
Aspect | Detail |
---|---|
Metabolic Position | Terminal inactive metabolite (M2) of glimepiride |
Formation Pathway | CYP2C9 hydroxylation → Cytosolic oxidation (M1→M2) |
Primary Analytical Role | Internal standard for LC-MS/MS quantification |
Key Pharmacokinetic Parameters | AUClast, AUCinf, Cmax, t₁/₂β (elimination half-life) |
Study Applications | Drug interaction assessment, metabolic clearance studies, CYP2C9 phenotyping |
Advantages vs. Non-deuterated | Reduced isotopic interference, matrix effect compensation, retention time matching |
trans-Carboxy Glimepiride-d5 has become fundamental in developing regulatory-compliant bioanalytical methods for sulfonylurea drugs, particularly in the context of Abbreviated New Drug Applications (ANDAs) and commercial production quality control [3] [5]. Its structural similarity to the analyte while providing distinct mass spectrometry detection channels makes it indispensable for method validation parameters including accuracy, precision, recovery, and matrix effect assessment. When used as an internal standard, it corrects for variability during sample preparation and ionization, thereby improving the reliability of glimepiride metabolite quantification in biological samples [3] [6].
The compound plays a pivotal role in chromatographic method optimization, particularly for resolving the complex mixture of glimepiride metabolites. The trans configuration of the cyclohexylcarboxylic acid group requires specific chromatographic conditions to separate it from its cis-isomer, which may exhibit different pharmacokinetic properties [9]. Implementation of trans-Carboxy Glimepiride-d5 during column selection and mobile phase optimization ensures adequate resolution of these structurally similar metabolites. Modern analytical protocols typically employ reversed-phase HPLC with Thermo Fisher Scientific Hypersil Gold columns or equivalent C18 stationary phases, coupled with tandem mass spectrometry detection operating in multiple reaction monitoring (MRM) mode [2] [6].
Beyond basic quantification, this deuterated standard supports advanced analytical applications including:
The compound's utility extends to traceability protocols against pharmacopeial standards (USP/EP), providing a metrological link between laboratory results and certified reference materials. This application is particularly valuable during technology transfers between research, quality control, and manufacturing environments in the pharmaceutical industry [3] [5]. As regulatory requirements for metabolite safety testing (MIST guidelines) become increasingly stringent, trans-Carboxy Glimepiride-d5 offers a robust solution for accurate metabolite quantification at even trace concentrations in complex biological matrices.
Table 3: Key Applications in Analytical Method Development
Application Context | Implementation | Regulatory Relevance |
---|---|---|
Method Validation (AMV) | Internal standard for accuracy/precision measurements | ICH M10 guideline compliance |
Quality Control (QC) | Batch-to-batch consistency monitoring | cGMP requirements for manufacturing |
ANDA Submissions | Bioequivalence study support | FDA therapeutic equivalence standards |
Pharmacopeial Traceability | Calibration against USP/EP standards | Metrological traceability requirements |
Stability Indicating Methods | Degradation product resolution | ICH Q1A stability testing guidelines |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0